molecular formula C8H10BClO4 B6326380 2-Chloro-4,5-dimethoxyphenylboronic acid CAS No. 950662-22-3

2-Chloro-4,5-dimethoxyphenylboronic acid

Cat. No.: B6326380
CAS No.: 950662-22-3
M. Wt: 216.43 g/mol
InChI Key: NSVSDBMTEFWBQY-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H10BClO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4,5-dimethoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-4,5-dimethoxyphenyl halides using boronic acid derivatives under palladium-catalyzed conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4,5-dimethoxyphenylboronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(2-chloro-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSDBMTEFWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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